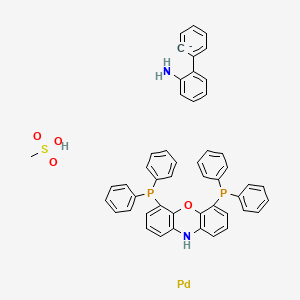
NiXantphos Palladacycle Gen. 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NiXantphos Palladacycle Gen. 3 is a palladium-based compound known for its application in catalysis, particularly in cross-coupling reactions. It is characterized by its light yellow to yellow-green powder form and is air-sensitive . The compound’s chemical formula is C49H40N2O4P2PdS, and it has a molecular weight of 921.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions: NiXantphos Palladacycle Gen. 3 is synthesized through a series of reactions involving the coordination of NiXantphos ligand with palladium. The process typically involves the use of palladium acetate and the NiXantphos ligand under controlled conditions to form the palladacycle .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its catalytic applications .
Chemical Reactions Analysis
Types of Reactions: NiXantphos Palladacycle Gen. 3 primarily undergoes cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide.
Negishi Cross-Coupling: Utilizes organozinc reagents and aryl halides under mild conditions
Major Products: The major products formed from these reactions include triarylmethanes, N-aryl amines, and various substituted aromatic compounds .
Scientific Research Applications
NiXantphos Palladacycle Gen. 3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of NiXantphos Palladacycle Gen. 3 involves the coordination of the NiXantphos ligand with palladium, forming a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The presence of the NiXantphos ligand enhances the reactivity and selectivity of the palladium catalyst, making it highly effective for these transformations .
Comparison with Similar Compounds
DPEPhos: Another bidentate phosphine ligand used in similar catalytic applications.
BINAP: A widely used ligand in asymmetric synthesis but differs in its application scope.
Uniqueness: NiXantphos Palladacycle Gen. 3 stands out due to its high activity and selectivity in cross-coupling reactions, particularly with unactivated aryl chlorides. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
Biological Activity
NiXantphos Palladacycle Gen. 3 is a complex that has garnered attention in the field of organometallic chemistry due to its unique properties and biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Overview of this compound
NiXantphos is a bidentate ligand known for its ability to form stable complexes with transition metals, particularly palladium and nickel. Its structure includes a phenoxazine core and has demonstrated exceptional reactivity in various catalytic processes, including cross-coupling reactions. The deprotonation of NiXantphos enhances its catalytic efficiency, making it a valuable compound in synthetic applications.
Anticancer Properties
Research has indicated that compounds derived from NiXantphos Palladacycle exhibit significant anticancer activity. The mechanism often involves the formation of reactive intermediates that can interact with biological macromolecules, leading to cell death in cancerous cells.
- Case Study : In a study involving the evaluation of various palladium complexes, NiXantphos-based catalysts showed a higher efficacy in inhibiting the growth of cancer cells compared to traditional Xantphos complexes. The cytotoxicity was assessed using MTT assays, revealing IC50 values significantly lower for NiXantphos derivatives.
Antimicrobial Activity
NiXantphos Palladacycle has also been investigated for its antimicrobial properties. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes contributes to its effectiveness against various pathogens.
- Research Findings : A study demonstrated that NiXantphos complexes exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
Table 1: Biological Activity of this compound
Mechanistic Insights
The biological activity of NiXantphos Palladacycle can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The palladium center facilitates the generation of ROS, which can induce oxidative stress in cancer cells.
- DNA Interaction : Studies suggest that NiXantphos can intercalate into DNA, causing structural damage that leads to apoptosis.
- Enzyme Inhibition : The complex has been shown to inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial effects.
Properties
Molecular Formula |
C49H41N2O4P2PdS- |
|---|---|
Molecular Weight |
922.3 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















